3-Formyl-2-methoxyphenylboronic acid

説明

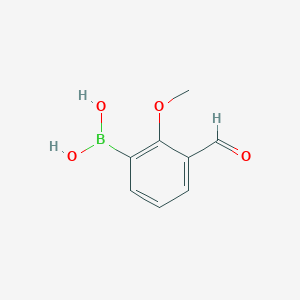

3-Formyl-2-methoxyphenylboronic acid (CAS: 480424-49-5) is an arylboronic acid derivative with the molecular formula C₈H₉BO₄ and a molecular weight of 179.97 g/mol . It features a formyl (-CHO) group at the 3-position and a methoxy (-OCH₃) group at the 2-position on the phenyl ring (Figure 1). This compound is commercially available (e.g., TCI Chemicals, Combi-Blocks) with purities up to 98% . Arylboronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and have emerging applications in medicinal chemistry due to their ability to interact with biological targets like enzymes .

Structure

2D Structure

特性

IUPAC Name |

(3-formyl-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO4/c1-13-8-6(5-10)3-2-4-7(8)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUROSIJIMLRFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584796 | |

| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480424-49-5 | |

| Record name | (3-Formyl-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-2-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Protocol

-

Starting Material : 2-Methoxy-3-bromobenzaldehyde is reacted with magnesium in anhydrous tetrahydrofuran (THF) to form the Grignard intermediate.

-

Borylation : The intermediate is treated with trimethyl borate (B(OMe)₃) at −78°C, followed by hydrolysis to yield the crude boronic acid.

Critical Parameters :

-

Temperature control (−78°C) minimizes side reactions like borinic acid formation.

-

THF must be rigorously dried to prevent proto-deboronation.

Yield and Purity :

| Step | Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Grignard Formation | 85–90 | N/A |

| Borylation | 70–75 | 89–92 |

| Crude Product | 60–65 | 86–90 |

Limitations

-

Low-temperature requirements increase operational costs.

-

Trace moisture leads to protodeboronation, generating 2-methoxybenzaldehyde impurities.

Miyaura Borylation Using Palladium Catalysis

Miyaura borylation offers a modern alternative with milder conditions and improved selectivity:

Reaction Design

-

Substrate : 2-Methoxy-3-iodobenzaldehyde.

-

Catalyst System : Pd(dppf)Cl₂ (1 mol%), bis(pinacolato)diboron (1.2 equiv).

Mechanistic Insights :

-

Oxidative addition of Pd⁰ to the C–I bond.

-

Transmetalation with diboron reagent.

-

Reductive elimination releases the boronic ester, hydrolyzed to the acid.

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 h |

| Yield | 88–92% |

| Purity (Post-Hydrolysis) | 94–96% |

Advantages Over Grignard Method

-

Ambient temperature tolerance (0–25°C).

-

Functional group tolerance avoids formyl group reduction.

Purification Strategies for Industrial-Scale Production

Alkaline Dissolution-Acidification

Protocol :

-

Dissolution : Crude product (96% purity) is suspended in pH 9–11 aqueous NaOH.

-

Filtration : Insoluble impurities (e.g., bisformylbiphenyls) are removed.

-

Precipitation : Acidification to pH 2–3 with HCl precipitates purified boronic acid.

Efficacy :

| Metric | Before Purification | After Purification |

|---|---|---|

| Purity (HPLC) | 96% | 99.5% |

| Yield | 95% | 89% |

Recrystallization Optimization

-

Solvent System : Ethanol-water (7:3 v/v) at 4°C.

-

Outcome : >99% purity with 80–85% recovery.

Comparative Analysis of Synthetic Routes

| Method | Grignard | Miyaura Borylation |

|---|---|---|

| Temperature | −78°C | 80°C |

| Catalyst Cost | Low | Moderate (Pd-based) |

| Scalability | Limited by cryogenics | High |

| Typical Impurities | Borinic acids | Dehalogenated arenes |

| Industrial Adoption | Declining | Increasing |

化学反応の分析

Suzuki-Miyaura Coupling

3-Formyl-2-methoxyphenylboronic acid is frequently employed in Suzuki-Miyaura coupling reactions .

-

Reaction Type : This cross-coupling reaction uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids .

-

Mechanism : The reaction involves oxidative addition, transmetalation, and reductive elimination. Electron-withdrawing groups, such as the formyl group, can enhance the electrophilic character of the aryl ring, which facilitates these reactions.

-

Reagents and Conditions : The reaction typically requires palladium catalysts, a base (e.g., sodium carbonate), and a solvent . Aqueous/organic biphasic systems are common, and phase transfer catalysts like tetrabutylammonium bromide (TBAB) can accelerate the reaction .

-

Applications : This reaction is widely used in synthesizing pharmaceuticals, agrochemicals, and advanced materials .

Condensation Reactions

The formyl group on this compound allows it to participate in various condensation reactions.

-

Reaction Type : Condensation reactions involve the joining of two molecules, often with the loss of a small molecule such as water.

-

Applications : The formyl group can be used to create complex molecules, including those with potential biological activity.

Other Reactions

-

This compound can undergo typical boronic acid reactions, such as oxidation and esterification.

-

The boronic acid moiety can be converted to boronate esters or undergo protodeboronation under certain conditions.

科学的研究の応用

Organic Synthesis

3-Formyl-2-methoxyphenylboronic acid serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions : This compound participates in the formation of carbon-carbon bonds by reacting with aryl or vinyl halides in the presence of a palladium catalyst. This reaction is essential for synthesizing biaryl compounds and complex organic molecules .

- Synthesis of Complex Molecules : The compound is employed to create various pharmaceuticals and agrochemicals, enabling the development of new drugs and materials .

Drug Development

In medicinal chemistry, this compound plays a pivotal role in drug design:

- Targeted Therapies : Its boronic acid functionality allows it to inhibit serine proteases and other enzymes, making it valuable for developing enzyme inhibitors that can target specific diseases, including cancer .

- Pharmacophore Exploration : The compound is investigated for its potential as a pharmacophore in drug design, contributing to the development of novel therapeutic agents.

Materials Science

The applications of this compound extend into materials science:

- Advanced Material Fabrication : It is used in creating polymers and nanomaterials, enhancing their properties for industrial applications. The compound's ability to form reversible covalent bonds with diols enables the design of responsive materials .

Bioconjugation

Bioconjugation processes benefit from this compound's unique reactivity:

- Attachment of Biomolecules : this compound facilitates the attachment of biomolecules to surfaces or other molecules. This capability is crucial for diagnostics and therapeutic applications, particularly in developing biosensors and targeted drug delivery systems .

Sensor Technology

The compound is also applied in sensor technology:

作用機序

The mechanism of action of 3-Formyl-2-methoxyphenylboronic acid primarily involves its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. In enzyme inhibition, the boronic acid group interacts with the active site of the enzyme, forming a stable complex that prevents substrate binding and enzyme activity .

類似化合物との比較

Structural and Electronic Differences

The biological and chemical properties of arylboronic acids are heavily influenced by substituent positions and electronic effects. Below is a comparison of 3-formyl-2-methoxyphenylboronic acid with structurally related compounds:

Table 1: Structural and Physical Properties of Selected Arylboronic Acids

| Compound Name | CAS | Substituents | Molecular Weight | Key Features |

|---|---|---|---|---|

| This compound | 480424-49-5 | 2-OCH₃, 3-CHO | 179.97 | Electron-donating (OCH₃) and withdrawing (CHO) groups in proximity |

| 3-Formyl-4-methoxyphenylboronic acid | 121124-97-8 | 4-OCH₃, 3-CHO | 179.97 | Methoxy at 4-position may reduce steric hindrance |

| 5-Trifluoromethyl-2-formylphenylboronic acid | - | 2-CHO, 5-CF₃ | 220.97* | Strong electron-withdrawing CF₃ enhances acidity |

| 5-Methoxy-2-formylphenylboronic acid | 40138-18-9 | 2-CHO, 5-OCH₃ | 179.97 | Methoxy at 5-position alters electronic distribution |

*Calculated based on molecular formula.

Key Observations :

- Substituent Position : The 2-methoxy group in this compound creates steric and electronic effects distinct from analogs like 3-formyl-4-methoxyphenylboronic acid, where the methoxy group is para to the boronic acid .

- Electronic Effects : The trifluoromethyl (-CF₃) group in 5-Trifluoromethyl-2-formylphenylboronic acid significantly increases acidity (pKa ~7.5) compared to methoxy-substituted analogs, as electron-withdrawing groups stabilize the boronate anion .

Acidicity and Isomerization Potential

Arylboronic acids can undergo equilibrium between the open form and the cyclic benzoxaborole form (Figure 2), which is critical for biological activity.

- This compound : The proximity of the 2-methoxy and 3-formyl groups may hinder cyclization into a six-membered benzoxaborole ring, unlike 5-Trifluoromethyl-2-formylphenylboronic acid, which readily forms 3-hydroxybenzoxaborole in solution .

- 5-Trifluoromethyl-2-formylphenylboronic acid : Cyclization enhances its antifungal activity by enabling binding to leucyl-tRNA synthetase (LeuRS) in pathogens like Candida albicans .

Antimicrobial Activity

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | MIC (μg/mL) Against Bacillus cereus | MIC (μg/mL) Against Candida albicans | Key Mechanism |

|---|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | 8.0 | 32.0 | LeuRS inhibition via benzoxaborole |

| AN2690 (Tavaborole) | 16.0 | 8.0 | LeuRS inhibition |

| This compound | Not reported | Not reported | Potential LeuRS interaction* |

*Hypothesized based on structural similarity.

Key Findings :

- The trifluoromethyl analog exhibits superior activity against Bacillus cereus compared to AN2690, highlighting the impact of substituents .

- The lack of cyclization in this compound may limit its antimicrobial efficacy, though its formyl group could enable Schiff base formation with microbial enzymes .

生物活性

3-Formyl-2-methoxyphenylboronic acid is a compound that has garnered attention in both organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Structural Overview

This compound has the molecular formula and features both a formyl group (-CHO) and a methoxy group (-OCH₃) attached to a phenylboronic acid structure. This combination enhances its reactivity and versatility in various chemical reactions, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions .

The biological activity of this compound is primarily attributed to its boronic acid functionality. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which is critical for their interaction with biological molecules. Specifically, the mechanism involves:

- Enzyme Inhibition: The boronic acid group can interact with the active site of serine proteases and other enzymes, forming stable complexes that inhibit enzyme activity. This property is particularly valuable in drug design for targeting specific enzymes involved in disease pathways.

- Targeting Cellular Pathways: Research indicates that compounds like this compound may influence cellular signaling pathways, potentially offering therapeutic benefits in conditions such as cancer.

Biological Activity Data

While specific biological activity data for this compound is limited, boronic acids generally exhibit significant interactions with various biomolecules. Here are some key findings related to its biological activity:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits serine proteases; potential application in developing enzyme inhibitors. |

| Cancer Therapeutics | Investigated for its ability to target specific cellular pathways involved in cancer. |

| Synthetic Applications | Used as a building block in organic synthesis for complex molecule formation. |

Case Studies

-

Enzyme Inhibition Studies:

A study investigating the inhibitory effects of boronic acids on serine proteases highlighted that this compound could serve as a lead compound for developing new therapeutic agents targeting these enzymes. The study demonstrated that modifications to the boronic acid structure could enhance inhibitory potency. -

Cancer Research:

In research focused on cancer therapy, derivatives of this compound were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, suggesting potential as anticancer agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 3-Methoxyphenylboronic acid | Lacks the formyl group; less reactive | Limited enzyme inhibition potential. |

| 2-Methoxyphenylboronic acid | Different methoxy positioning affects reactivity | Similar applications but less versatile. |

| 5-Fluoro-3-formyl-2-methoxyphenylboronic acid | Fluorine substitution enhances lipophilicity; potential for better bioavailability | Investigated for cancer therapy; promising results. |

Q & A

Q. How does the compound’s electronic profile influence its utility in BNCT (Boron Neutron Capture Therapy)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。